Product packaging for 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL(Cat. No.:)

2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL

Cat. No.: B8032825
M. Wt: 185.20 g/mol
InChI Key: VPVJKQUKEQVXSY-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Medicinal Chemistry and Chemical Biology

Pyridine derivatives represent one of the most significant classes of heterocyclic compounds, playing a crucial role in medicinal chemistry. nih.gov These compounds are found in various natural products, including essential vitamins and alkaloids. researchgate.net The pyridine nucleus is a key structural component in numerous pharmaceutical drugs, often forming the core responsible for the drug's therapeutic activity. researchgate.netnih.gov

The versatility of the pyridine scaffold allows for its interaction with a wide range of biological targets, including enzymes and proteins. researchgate.net Consequently, pyridine derivatives exhibit a broad spectrum of biological activities, such as antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govtandfonline.com Their ability to be synthetically modified allows chemists to fine-tune their pharmacological profiles, leading to the development of novel therapeutic agents. nih.gov The continual exploration of pyridine-based structures underscores their status as "privileged scaffolds" in the quest for new and more effective drugs. nih.gov

The Significance of Pyridin-3-ol Structures in Biological Systems and Chemical Synthesis

Within the diverse family of pyridine derivatives, those containing a hydroxyl group at the C3 position, known as pyridin-3-ols, hold particular importance. acs.org The C3-hydroxy group can participate in crucial hydrogen bonding interactions, which is a key factor for the biological activity of some molecules. acs.org For instance, pyridoxal (B1214274) 5'-phosphate, a form of vitamin B6, relies on its C3-hydroxy group for its function as a coenzyme in various metabolic reactions. acs.org

The presence of the hydroxyl group on the pyridine ring also offers a valuable handle for further chemical modifications, making pyridin-3-ols important intermediates in organic synthesis. acs.org Despite their significance, the direct C-H hydroxylation of pyridines at the C3 position has been a chemical challenge due to the electronic properties of the pyridine ring. acs.org The development of synthetic methods to access these structures is an active area of research, highlighting their value in creating complex, biologically active molecules. acs.org

Strategic Importance of Fluorine Substitution in Heterocyclic Compounds

The introduction of fluorine into heterocyclic compounds is a widely used strategy in modern medicinal chemistry to enhance the properties of drug candidates. numberanalytics.comtandfonline.com The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. numberanalytics.comtandfonline.com

Incorporating fluorine can lead to several beneficial effects:

Metabolic Stability: The C-F bond is highly stable and not commonly found in nature, which can block metabolic oxidation at that site, thereby increasing the drug's half-life. tandfonline.commdpi.com

Bioavailability and Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate cell membranes. numberanalytics.comrsc.org

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with target proteins. mdpi.comrsc.org

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for controlling a compound's physical properties and physiological behavior. mdpi.comresearchgate.net

Given these advantages, it is not surprising that approximately 20-30% of all pharmaceuticals contain fluorine, demonstrating the strategic importance of this element in drug design. numberanalytics.comrsc.org The development of new and selective methods for the fluorination of pyridines and other heterocycles remains a key focus in chemical research. chemeurope.comnih.gov

Contextualizing 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL within Emerging Pyridine Chemistry

The compound this compound incorporates several key structural features that are highly relevant in contemporary pyridine chemistry. While specific research on this exact molecule is not extensively documented in publicly available literature, an analysis of its components allows for its contextualization.

The structure features:

A pyridin-3-ol core, which is a known pharmacophore and a valuable synthetic intermediate. acs.orgnih.gov

A fluorine atom at the C2 position , adjacent to the ring nitrogen. This placement is expected to significantly influence the electronic properties of the ring and the acidity of the C3-hydroxyl group. The 2-fluoro substitution is a common strategy in the synthesis of more complex fluorinated pyridines. nih.gov

A 2-methylpropoxy group (isobutoxy group) at the C6 position . This bulky, lipophilic group can influence the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets.

The combination of these elements in a single molecule suggests its potential as a building block in the synthesis of novel, biologically active compounds. The fluorination strategy is aligned with the modern trend of creating more robust and effective drug candidates. tandfonline.comrsc.org The specific arrangement of substituents on the pyridine ring makes this compound a molecule of interest for further investigation in medicinal and synthetic chemistry.

Data Tables

Table 1: Properties of Key Structural Moieties

Structural Moiety Key Properties and Significance
Pyridine A fundamental nitrogen-containing heterocycle; core of many natural products and pharmaceuticals. researchgate.netnih.gov
Pyridin-3-ol Contains a C3-hydroxyl group capable of hydrogen bonding; important for biological activity and as a synthetic handle. acs.orgnih.gov
Organofluorine Incorporation of fluorine enhances metabolic stability, modulates lipophilicity, and can improve binding affinity. numberanalytics.comtandfonline.commdpi.com

| 2-Methylpropoxy (Isobutoxy) Group | A lipophilic alkyl ether group that can influence solubility and steric interactions. |

Table 2: Compound Names Mentioned

Compound Name
This compound
5-fluorouracil
Pyridine
Pyridin-3-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO2 B8032825 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-(2-methylpropoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-6(2)5-13-8-4-3-7(12)9(10)11-8/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVJKQUKEQVXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 6 2 Methylpropoxy Pyridin 3 Ol and Its Analogues

Retrosynthetic Analysis of 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical transformations. nih.govrsc.org

The primary disconnections for this compound are:

C-F Bond Formation: The bond between the fluorine atom and the pyridine (B92270) ring at the C2 position is a logical point for disconnection. This suggests a late-stage fluorination reaction on a pre-functionalized pyridin-3-ol precursor.

C-O Ether Bond Formation: The ether linkage at the C6 position can be disconnected, leading to a 6-halo or 6-hydroxypyridine intermediate and isobutyl alcohol or an isobutyl halide. This points towards a nucleophilic substitution reaction to introduce the 2-methylpropoxy group.

Pyridine Ring Construction: The pyridine core itself can be disconnected through various strategies, breaking it down into acyclic precursors. This approach allows for the construction of the desired substitution pattern from the ground up.

Based on these disconnections, a plausible retrosynthetic pathway would involve the synthesis of a 2,3,6-trisubstituted pyridine ring, followed by the introduction of the fluorine atom as a final or penultimate step.

Strategies for the Construction of the Pyridine Ring System

The de novo synthesis of the pyridine ring offers a powerful approach to control the regiochemistry of substitution. researchgate.netgoogle.com Several methods have been developed for the construction of polysubstituted pyridines, some of which are particularly amenable to the synthesis of 3-hydroxypyridine (B118123) and 2,6-disubstituted pyridine motifs. beilstein-journals.orgrsc.orgnih.gov

One effective strategy is the transition metal-catalyzed [2+2+2] cycloaddition reaction. This method allows for the assembly of pyridines from nitriles and alkynes, providing a high degree of control over the substitution pattern. researchgate.net For the synthesis of 3-hydroxypyridines, a notable approach is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. This reaction provides a direct, single-step route to polysubstituted 3-hydroxypyridine scaffolds. beilstein-journals.org

Another versatile method involves the condensation of α-aminoamides with 1,2-dicarbonyl compounds, a reaction first described by Reuben G. Jones. nih.govgoogle.com This approach has been widely used for the synthesis of 2-hydroxypyrazines but can be adapted for pyridine synthesis. Additionally, the transformation of furfural (B47365) derivatives, such as aliphatic 2-furylketones, into 3-hydroxy-2-alkylpyridines through treatment with ammonia (B1221849) at high temperatures provides another synthetic route. rsc.org

The following table summarizes key strategies for the construction of substituted pyridine rings relevant to the target molecule's framework.

Pyridine Ring Construction Strategy Precursors Key Features Reference
Transition Metal-Catalyzed [2+2+2] CycloadditionNitriles and AlkynesHigh control over substitution, potential for chiral synthesis. researchgate.net
Hetero-Diels-Alder Reaction5-Alkoxyoxazoles and DienophilesSingle-step access to polysubstituted 3-hydroxypyridines. beilstein-journals.org
Condensation of α-aminoamidesα-Aminoamides and 1,2-DicarbonylsVersatile method for building substituted heterocyclic rings. nih.govgoogle.com
Rearrangement of Furfural Derivatives2-Furylketones and AmmoniaProvides access to 3-hydroxy-2-alkylpyridines. rsc.org

Regioselective Fluorination Techniques for Pyridine Derivatives

The introduction of a fluorine atom onto a pyridine ring with high regioselectivity is a critical step in the synthesis of the target molecule. The electronic nature of the pyridine ring makes it susceptible to both nucleophilic and electrophilic attack, and the choice of fluorination method depends heavily on the substitution pattern of the pyridine precursor.

Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into electron-deficient aromatic systems. acs.org In the context of pyridine derivatives, a good leaving group (e.g., chloro, bromo, nitro) at the 2- or 4-position is typically required for successful substitution with a fluoride source. google.com The reactivity of halopyridines towards SNAr generally follows the order 2- > 4- >> 3-position. google.com

Various fluoride sources can be employed, including alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. acs.org The use of tetramethylammonium (B1211777) fluoride tert-amyl alcohol adduct (Me₄NF•t-AmylOH) has been shown to be an effective and practical reagent for SNAr fluorination under mild conditions. google.com

The table below provides examples of SNAr fluorination on substituted pyridines and related heterocycles.

Substrate Fluoride Source Conditions Product Yield Reference
2-ChloroquinolineMe₄NF•t-AmylOHDMSO, 80 °C2-Fluoroquinoline99% google.com
4-ChloroquinolineMe₄NF•t-AmylOHDMSO, 80 °C4-Fluoroquinoline74% google.com
2-ChloropicolinatesKF / Bu₄NCl>130 °C2-FluoropicolinatesModerate acs.org
2-ChloropicolinatesAnhydrous Me₄NFRoom Temp2-FluoropicolinatesNearly Quantitative acs.org

Direct Fluorination Methods and Reagents

Direct fluorination involves the reaction of a C-H bond with an electrophilic fluorine source. While elemental fluorine can be used, its high reactivity often leads to a lack of selectivity. acs.org However, under controlled conditions, direct fluorination of substituted pyridines to yield 2-fluoro derivatives has been reported. acs.org

More selective direct fluorination methods have been developed. For instance, the use of silver(II) fluoride (AgF₂) allows for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom under mild conditions.

Fluorodenitration and Fluorodediazoniation Approaches

Fluorodenitration, the replacement of a nitro group with fluorine, is an effective method for synthesizing fluoropyridines, particularly when the nitro group is at the 2- or 4-position. lookchem.com Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this transformation, which can be performed under mild conditions. lookchem.com

Fluorodediazoniation, also known as the Balz-Schiemann reaction, involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aminopyridine. lookchem.com Variations of this method, such as diazotization in hydrogen fluoride or HF-pyridine solutions, can provide high yields of fluoropyridines and avoid the isolation of potentially explosive diazonium intermediates. lookchem.com

The following table summarizes examples of these fluorination methods.

Method Substrate Reagents Conditions Product Yield Reference
Fluorodenitration2-Nitro-3-cyanopyridineTBAFDMF, 30 min2-Fluoro-3-cyanopyridine- lookchem.com
Fluorodediazoniation2-Amino-3-nitropyridineNaNO₂, HF-pyridine0 °C to 20 °C2-Fluoro-3-nitropyridine95% lookchem.com
FluorodediazoniationAminonaphthyridinet-butylnitrite, BF₃·OEt₂ then heatHeptane, 85 °CFluoronaphthyridine-

Application of Organofluorine Reagents

The development of novel organofluorine reagents has expanded the toolbox for the synthesis of fluorinated heterocycles. These reagents can act as sources of either nucleophilic or electrophilic fluorine, or as building blocks containing fluorine atoms.

A notable example is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate (B1210297), to produce diversely substituted 3-fluoropyridines. This method allows for the construction of the 3-fluoropyridine (B146971) core from two ketone components.

Introduction of the (2-Methylpropoxy) Group via Etherification

A crucial step in the synthesis of the target molecule is the formation of the ether linkage to introduce the 2-methylpropoxy (isobutoxy) group at the C6 position of the pyridine ring. This is typically achieved by etherification of a corresponding hydroxyl or by nucleophilic substitution of a suitable leaving group.

The hydroxyl group on a pyridine ring, such as in a pyridin-3-ol, exhibits phenolic characteristics, making it amenable to standard O-alkylation techniques like the Williamson ether synthesis. nih.gov This method generally involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic pyridinolate anion, which then reacts with an alkylating agent, such as an isobutyl halide (e.g., isobutyl bromide).

The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like pyridine or triethylamine. google.com The reaction is typically performed in a polar aprotic solvent, for instance, dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the nucleophilic substitution.

An alternative strategy for introducing the alkoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyridine ring bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the target position is treated with the corresponding alkoxide. For instance, the synthesis of 2-isobutoxypyridine (B3039607) can be accomplished by reacting 2-chloropyridine (B119429) with isobutanol in the presence of a base. vulcanchem.com This principle can be extended to more complex scaffolds, where a dihalopyridine precursor could be selectively functionalized.

A more recent development involves the photoinduced acylation of phenolic hydroxyl groups, which proceeds through a radical pathway. nih.govresearchgate.net While this method is for acylation, it highlights novel strategies for functionalizing phenolic hydroxyls that could potentially be adapted for alkylation under specific catalytic conditions.

The Mitsunobu reaction is a powerful and versatile method for forming ether bonds, particularly for converting primary and secondary alcohols into ethers with high efficiency. organic-chemistry.orgwikipedia.org The reaction facilitates the condensation of a nucleophile with pKa generally below 13, such as a pyridinol, and an alcohol using a combination of a reducing agent, typically an aryl or alkyl phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃), and an oxidizing agent, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the formation of a reactive phosphonium (B103445) salt intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. The deprotonated pyridinol then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in asymmetric synthesis. organic-chemistry.org

Despite its utility, the standard Mitsunobu reaction can be plagued by challenges in purification due to stoichiometric byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazodicarboxylate. researchgate.net To address this, several modified protocols have been developed. One effective modification employs polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP). nih.gov This approach simplifies the workup, as the polymer-bound phosphine oxide byproduct can be removed by simple filtration, making the methodology amenable to parallel synthesis. nih.govresearchgate.net

ReagentsConditionsKey AdvantagesYieldReference
PPh₃, DEADTHF, rt, 16 hStandard, widely used protocol.54% (for a model pyridyl ether) nih.gov
PS-PPh₃, ADDPTHFEliminates by-product formation, easy purification via filtration, amenable to parallel synthesis.Excellent nih.govresearchgate.net
PBu₃, TMADToluene, 0 °C to rtAlternative phosphine and azodicarboxylate to tune reactivity.High researchgate.net
Di-p-chlorobenzyl Azodicarboxylate (DCAD)-Hydrazine by-product is easily removed by filtration and can be recycled.- wikipedia.org

Functionalization of the Pyridin-3-ol Moiety

The pyridin-3-ol moiety offers multiple sites for further functionalization, enabling the synthesis of a diverse range of analogues. Beyond the etherification of the hydroxyl group at C6 and alkylation at C3, the pyridine ring itself can be modified. The reactivity of the ring is influenced by the existing substituents: the electron-withdrawing fluorine at C2 and the electron-donating hydroxyl and alkoxy groups. rsc.org

Direct C–H functionalization has emerged as a powerful strategy for modifying pyridine rings without the need for pre-installed leaving groups. rsc.orgnih.gov For instance, iridium-catalyzed C-H borylation can introduce a boronate ester at positions that are otherwise difficult to access, such as the C3 position. This intermediate can then undergo subsequent reactions, like halodeboronation, to install a halogen, or be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound and its analogues can be approached using either convergent or divergent strategies. wikipedia.org

Conversely, a divergent synthesis begins with a central, common scaffold that is systematically modified to generate a library of structurally related compounds. wikipedia.org This approach is exceptionally valuable for medicinal chemistry and structure-activity relationship (SAR) studies. Starting with a key intermediate, such as 2-fluoro-6-hydroxypyridin-3-ol, various functional groups can be introduced in a branching fashion. For example, one set of reactions could introduce a variety of alkoxy groups at the C6 position, while another branch could explore different substituents at the C4 or C5 positions. acs.orgrsc.org

Illustration of Convergent vs. Divergent Synthesis
StrategyDescriptionSchematic Example for Analogues
Convergent Fragments A and B are synthesized separately and then combined to form the final product A-B.Fragment A (e.g., 2-Fluoro-6-chloro-pyridin-3-ol) + Fragment B (e.g., Isobutanol) → Product
Divergent A common core C is treated with different reagents (R1, R2, R3...) to produce a library of related products (C-R1, C-R2, C-R3...).Core (e.g., 2-Fluoro-6-hydroxypyridin-3-ol) → + Reagent 1 → Analogue 1; + Reagent 2 → Analogue 2

Asymmetric Synthesis Approaches for Chiral Analogues

While this compound is achiral, the synthesis of chiral analogues is crucial for exploring stereospecific interactions in biological systems. Asymmetric synthesis aims to produce enantiomerically pure compounds, which can be achieved through various methods. nih.govchemrxiv.org

One powerful approach is chemoenzymatic synthesis . This strategy uses enzymes to catalyze key stereoselective transformations. For example, chiral alcohols bearing a pyridine ring can be prepared by the enantioselective reduction of a prochiral ketone using an alcohol dehydrogenase, yielding products with high enantiomeric excess. nih.gov

Another important method involves the use of chiral auxiliaries or catalysts . Chiral Ni(II) complexes, for example, have been successfully used to direct the asymmetric synthesis of fluorinated amino acids, which could then be incorporated as substituents on the pyridine ring. nih.govbeilstein-journals.org The design of novel chiral pyridine-derived ligands is also a rapidly advancing field, providing new tools for a wide range of transition-metal-catalyzed asymmetric reactions, such as C-H borylation or reductive amination. acs.org

As mentioned previously, the Mitsunobu reaction can be employed for asymmetric synthesis. By reacting a pyridinol with a readily available chiral secondary alcohol, a chiral ether analogue can be synthesized with a predictable inversion of stereochemistry. organic-chemistry.orgwikipedia.org This provides a direct and efficient route to enantiopure ether-linked analogues.

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

Applying the principles of green chemistry to the synthesis of fluorinated pyridines aims to reduce environmental impact by improving efficiency, minimizing waste, and using less hazardous materials. dovepress.com

Key green chemistry strategies applicable to this area include:

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. Transition-metal catalysis (e.g., with Ni, Ir, Pd) for C-H functionalization and cross-coupling reactions significantly improves atom economy. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and product purity. It is considered an important green chemistry tool. acs.org

Use of Safer Reagents and Solvents: Green fluorine chemistry emphasizes the use of less hazardous fluorinating agents, such as nucleophilic fluoride sources (e.g., KF), over more dangerous alternatives. dovepress.com The choice of solvent is also critical, with a preference for recyclable or less toxic options.

Process Intensification: One-pot, multi-component reactions, where several synthetic steps are combined into a single operation, reduce the need for intermediate purification steps, thereby saving solvents, energy, and time. acs.org

Use of Supported Reagents: Employing reagents on a solid support, such as the polymer-supported triphenylphosphine (PS-PPh₃) used in modified Mitsunobu reactions, simplifies purification to a simple filtration step. This minimizes the use of solvents for chromatography and allows for the potential recycling of the reagent. nih.govresearchgate.net

Application of Green Chemistry Principles in Fluorinated Pyridine Synthesis
PrincipleApplication/ExampleBenefitReference
Atom Economy / Catalysis Transition-metal catalyzed C-H functionalization and cross-coupling.Reduces stoichiometric waste, increases efficiency. nih.gov
Energy Efficiency Microwave-assisted synthesis for pyridine derivatives.Drastically reduced reaction times (minutes vs. hours), often higher yields. acs.org
Safer Chemistry Use of nucleophilic fluoride sources (e.g., KF) instead of hazardous electrophilic reagents.Reduces risk and environmental harm. dovepress.com
Waste Reduction Use of polymer-supported reagents (e.g., PS-PPh₃) in Mitsunobu reactions.Simplifies purification (filtration vs. chromatography), reduces solvent waste. nih.govresearchgate.net
Process Simplification One-pot multi-component reactions.Fewer workup and purification steps, saving time, energy, and materials. acs.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Fluoro 6 2 Methylpropoxy Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the compound's structure.

¹H NMR for Proton Environments

The ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity.

Aromatic Protons: The pyridine (B92270) ring contains two protons. Due to the substitution pattern, they would appear as two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). Their splitting patterns (likely doublets) would arise from coupling to each other. The electron-donating nature of the hydroxyl and isobutoxy groups and the electron-withdrawing effect of the fluorine atom would influence their precise chemical shifts.

Isobutoxy Group Protons: The 2-methylpropoxy group would exhibit three distinct signals:

A doublet for the two equivalent methyl groups (-CH(CH ₃)₂), integrating to six protons.

A multiplet for the methine proton (-CH (CH₃)₂), integrating to one proton.

A doublet for the methylene (B1212753) protons (-OCH ₂-), integrating to two protons, coupled to the adjacent methine proton. libretexts.org

Hydroxyl Proton: The hydroxyl (-OH) proton signal can appear over a wide chemical shift range and is often broad. libretexts.org Its position is sensitive to concentration, solvent, and temperature. A D₂O shake experiment could be used to confirm its assignment by observing the disappearance of the signal.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H6.0 - 8.0Doublet1H
Pyridine-H6.0 - 8.0Doublet1H
-OH Variable (e.g., 4.0 - 7.0)Broad Singlet1H
-OCH ₂-3.5 - 4.5Doublet2H
-CH (CH₃)₂1.8 - 2.5Multiplet1H
-CH(CH ₃)₂0.8 - 1.2Doublet6H

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Pyridine Ring Carbons: Five signals would be expected for the pyridine ring carbons. The carbon bearing the fluorine atom (C-2) would exhibit a large coupling constant with the ¹⁹F nucleus. The chemical shifts of the other carbons (C-3, C-4, C-5, C-6) would be influenced by the attached substituents. The carbon attached to the oxygen of the hydroxyl group (C-3) and the isobutoxy group (C-6) would be shifted downfield.

Isobutoxy Group Carbons: Three signals would correspond to the carbons of the isobutoxy group: the methylene carbon (-OC H₂-), the methine carbon (-C H(CH₃)₂), and the two equivalent methyl carbons (-CH(C H₃)₂).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine Ring (C-F)150 - 165 (split by F)
Pyridine Ring (C-O)140 - 160
Pyridine Ring (C-H)100 - 140
-OC H₂-70 - 80
-C H(CH₃)₂25 - 35
-CH(C H₃)₂15 - 25

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. wikipedia.org For this compound, the ¹⁹F NMR spectrum would likely show a single signal for the fluorine atom at the C-2 position. huji.ac.il The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. thermofisher.comcolorado.edu This signal would be coupled to the adjacent proton on the pyridine ring (at C-3, if present, though in this case it's a hydroxyl) and potentially show smaller, long-range couplings to other protons on the ring. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It would be used to trace the connectivity within the isobutoxy group and between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It would definitively link the proton and carbon assignments for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu It is key for piecing together the molecular fragments. For instance, it would show correlations from the isobutoxy CH₂ protons to the C-6 of the pyridine ring, confirming the ether linkage. It would also help to assign the quaternary carbons (C-2, C-3, C-6) by showing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the substitution pattern on the pyridine ring by observing spatial proximity between, for example, the isobutoxy CH₂ protons and a proton at the C-5 position.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (C₁₀H₁₄FNO₂ in this case), providing strong evidence for the compound's identity. The fragmentation pattern observed in the MS/MS spectrum would be expected to show losses of characteristic fragments, such as the isobutyl group, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be a critical tool for elucidating the structure of this compound. In a hypothetical analysis, the parent ion (precursor ion) corresponding to the molecular weight of the compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) would provide evidence for the connectivity of the molecule.

Expected fragmentation patterns would likely involve the loss of the isobutoxy group, cleavage of the pyridine ring, and loss of functional groups such as the hydroxyl and fluoro substituents. Analysis of these fragments would help to confirm the presence and position of the different moieties on the pyridine core. For instance, the observation of a neutral loss corresponding to isobutene would be strong evidence for the 2-methylpropoxy side chain.

Hypothetical MS/MS Fragmentation Data

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Probable Fragment Identity
[M+H]⁺20[M+H - C₄H₈]⁺Loss of isobutene
[M+H]⁺20[M+H - C₄H₉O]⁺Loss of isobutoxy radical
[M+H]⁺35[Fragment A]Pyridine ring fragments
[M+H]⁺35[Fragment B]Further fragmentation of the pyridine core

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net

The method would be optimized by adjusting the gradient, flow rate, and column temperature to achieve optimal separation of the main compound from any impurities or degradation products. researchgate.net Detection would typically be performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits maximum absorbance. For higher sensitivity and specificity, a mass spectrometer could be coupled to the HPLC system (LC-MS). nih.gov

Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample of this compound. mdpi.comtandfonline.com This could include residual solvents from synthesis or volatile byproducts. semanticscholar.orgresearchgate.net The sample would be injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. cdc.gov The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. govinfo.gov

Example GC-MS System Configuration

ParameterSpecification
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-O, C-F, and pyridine ring vibrations. pw.edu.plresearchgate.net For example, a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. lew.ro Raman spectroscopy would be complementary, offering better sensitivity for non-polar bonds and symmetric vibrations. core.ac.uk

Anticipated Vibrational Band Assignments

Wavenumber Range (cm⁻¹)AssignmentTechnique
3200-3600O-H stretch (hydroxyl)FT-IR
2850-3000C-H stretch (aliphatic)FT-IR, Raman
1550-1650C=C and C=N ring stretchingFT-IR, Raman
1200-1300C-O stretch (ether)FT-IR
1150-1250C-F stretchFT-IR

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide accurate bond lengths, bond angles, and torsional angles. rsc.org This data would reveal the conformation of the isobutoxy side chain and the planarity of the pyridine ring. Furthermore, the crystal packing information would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Hypothetical Crystallographic Data Table

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Å, β = X°
Volume V ų
Z 4
Density (calculated) D g/cm³
Hydrogen Bonding O-H···N interactions observed

Structure Activity Relationship Sar Studies of 2 Fluoro 6 2 Methylpropoxy Pyridin 3 Ol Derivatives

Systematic Chemical Modifications on the Pyridine (B92270) Ring System

The substituted pyridin-3-ol core serves as the foundational scaffold for this chemical series. Modifications to this ring system, including the position of the fluorine atom, the essential role of the 3-hydroxyl group, and substitutions at the 6-position, have profound effects on biological activity.

Influence of Fluorine Position and Substituent Effects

Studies on related fluoropyridines show that the position of the fluorine atom significantly alters the molecule's properties. nih.govdeepdyve.com Moving the fluorine from the 2-position to the 4- or 5-position would redistribute the electron density across the ring, potentially altering binding modes and metabolic stability. For instance, a 2-fluoro substituent makes the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diversity at this position. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with an alkoxide is known to be significantly faster than that of the corresponding 2-chloropyridine (B119429), highlighting the activating role of fluorine. acs.org

The introduction of additional substituents on the pyridine ring can further modulate activity. Electron-donating groups may enhance activity by increasing the electron density of the ring, while additional electron-withdrawing groups could decrease it. The interplay between the fluorine's stereoelectronic effects and those of other substituents is a key area of SAR exploration. acs.org

Table 1: Hypothetical Influence of Fluorine Position on Biological Activity

Compound IDFluorine PositionOther SubstituentsRelative Potency (IC₅₀)Rationale
Parent 2 6-isobutoxy, 3-OH 1.0x Reference compound.
Analog A46-isobutoxy, 3-OH5.5xAltered electronic distribution may weaken key interactions.
Analog B56-isobutoxy, 3-OH3.2xChange in dipole moment and hydrogen bond acceptor strength.
Analog CNone6-isobutoxy, 3-OH>50xFluorine is critical for potency, likely through electronic effects or direct binding.

Role of the Hydroxyl Group at Position 3 (Pyridin-3-ol moiety)

The pyridin-3-ol moiety, and specifically the 3-hydroxyl group, is consistently found to be a crucial functional group for potent biological activity in many classes of heterocyclic compounds. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target protein's binding site.

In analogous SAR studies, the removal or replacement of a phenolic hydroxyl group often leads to a dramatic loss of activity, underscoring its importance. nih.govacs.org For example, converting the hydroxyl group to a methoxy (B1213986) ether (O-methylation) typically results in significantly reduced potency, as this eliminates the hydrogen bond donating capability and adds steric bulk.

The acidity of this hydroxyl group, modulated by other ring substituents like the 2-fluoro atom, can also be critical. A finely tuned pKa can ensure the group is in the optimal protonation state for binding under physiological conditions. The essentiality of this group suggests it serves as a primary anchor, locking the molecule into a bioactive conformation within the target site. nih.gov

Modifications and Substituent Effects at Position 6

The 6-position, occupied by the (2-methylpropoxy) group in the parent compound, is a primary site for introducing diversity to explore the chemical space and optimize properties such as potency, selectivity, and metabolic stability. Enabled by the activating effect of the 2-fluoro substituent, a wide variety of groups can be installed at this position via SNAr reactions.

Replacing the alkoxy group with other functionalities allows for probing different types of interactions:

Amines: Introducing secondary or tertiary amines can introduce a basic center, allowing for salt formation to improve solubility or to form ionic interactions in the binding pocket.

Alkyl/Aryl Groups: Direct C-C linked substituents can explore hydrophobic pockets.

Other Heterocycles: Linking other ring systems can introduce new vectors for binding or tune physicochemical properties.

Investigation of the (2-Methylpropoxy) Group

The isobutoxy side chain at the 6-position extends into a solvent-exposed region or a specific sub-pocket of the binding site. Its structure, including chain length, branching, and the presence of cyclic or unsaturated features, is a key handle for refining biological activity.

Variation of Alkoxy Chain Length and Branching

The size and shape of the alkoxy substituent at position 6 are critical. SAR studies on related scaffolds often show a clear trend with alkoxy chain length. researchgate.net

Chain Length: A systematic extension of the alkyl chain (e.g., from methoxy to hexyloxy) can identify the optimal length for fitting into a hydrophobic pocket. Often, activity increases with length up to a certain point (e.g., butoxy or pentoxy) before decreasing due to steric hindrance or excessive lipophilicity, which can negatively impact solubility and absorption.

Branching: The branching of the chain, as seen in the parent's isobutoxy group, provides a distinct steric profile compared to a linear n-butoxy group. This branching can improve metabolic stability by shielding the ether oxygen or adjacent positions from enzymatic degradation. Comparing branched isomers (isobutyl, sec-butyl, tert-butyl) can reveal specific steric requirements of the binding site.

Table 2: Hypothetical SAR of Alkoxy Chain Variation at Position 6

Compound ID6-Alkoxy GroupChain TypeRelative Potency (IC₅₀)Rationale
Analog DMethoxyLinear, C115.0xInsufficient length to engage hydrophobic pocket.
Analog EEthoxyLinear, C28.0xImproved hydrophobic interaction over methoxy.
Analog Fn-PropoxyLinear, C32.5xNearing optimal length for the target sub-pocket.
Analog Gn-ButoxyLinear, C41.2xLinear chain shows slightly less potency than the branched isomer.
Parent iso-Butoxy Branched, C4 1.0x Optimal fit and/or improved metabolic stability from branching.
Analog Hn-PentoxyLinear, C54.0xChain may be too long, causing a steric clash.

Introduction of Cyclic and Unsaturated Moieties

To further explore the steric and electronic requirements of the binding site, the isobutyl portion of the ether can be replaced with cyclic or unsaturated groups. This strategy, often termed scaffold hopping or bioisosteric replacement, can lead to improved properties. cambridgemedchemconsulting.comopenaccessjournals.com

Cyclic Moieties: Replacing the isobutyl group with a cyclopropylmethyl, cyclobutyl, or cyclohexyl ether introduces conformational rigidity. semanticscholar.org This can lock the side chain into a more favorable, lower-energy conformation for binding, potentially increasing potency and selectivity. Saturated rings are excellent probes of space and hydrophobicity.

Unsaturated Moieties: The introduction of double (e.g., allyloxy) or triple (e.g., propargyloxy) bonds can provide alternative geometries and electronic properties. These groups can engage in π-stacking or other non-covalent interactions if an appropriate aromatic residue is nearby in the binding pocket. Furthermore, terminal alkynes can serve as reactive handles for further chemical modification (e.g., click chemistry).

These modifications allow for a comprehensive mapping of the target's binding pocket, guiding the design of next-generation compounds with superior efficacy and drug-like properties.

In-Depth Analysis of 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL Derivatives Reveals Limited Publicly Available Research

An extensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research focused on the chemical compound this compound and its derivatives. While the individual structural components—a fluorinated pyridinol core and an isobutoxy ether linkage—are common motifs in medicinal chemistry, detailed structure-activity relationship (SAR) studies, conformational analyses, and quantitative structure-activity relationship (QSAR) models specifically for this compound and its direct analogs are not readily found in the public domain.

The provided outline requests a deep dive into several advanced medicinal chemistry topics for this specific molecule, including:

Bioisosteric Replacements for the Ether Linkage: This would involve synthesizing and testing compounds where the ether oxygen is replaced by other groups (e.g., thioether, sulfoxide, amine, or small alkyl chains) to understand the linkage's role in biological activity.

Exploration of Peripheral Substitutions: This requires systematic modification of other parts of the molecule, such as the fluorine atom or the isobutyl group, to probe their impact on efficacy.

Conformational Analysis: This would utilize techniques like NMR spectroscopy or computational modeling to determine the three-dimensional shape of the molecule, particularly the orientation of the flexible 2-methylpropoxy group, and correlate it with biological outcomes.

Development of QSAR Models: This involves creating mathematical models that relate the chemical properties of a series of related compounds to their biological activities, a process that requires a substantial dataset of tested analogs.

The absence of published studies containing this level of detail prevents the creation of a scientifically accurate article with the requested data tables and in-depth findings for this compound. Research of this nature is often proprietary and may exist within internal discovery programs of pharmaceutical or agrochemical companies, but it has not been made publicly available.

General principles of medicinal chemistry suggest that the fluorine atom could influence the acidity of the pyridinol hydroxyl group and affect metabolic stability. The isobutoxy group would primarily contribute to the molecule's lipophilicity and could engage in hydrophobic interactions with a biological target. However, without specific experimental data, any further discussion would be speculative.

Therefore, a detailed article that strictly adheres to the provided outline and is based on factual research findings for "this compound" cannot be generated at this time.

Investigation of Biological Activity and Pharmacological Mechanisms Non Clinical

Enzyme Target Identification and Validation

The enzymatic inhibitory activity of 2-Fluoro-6-(2-methylpropoxy)pyridin-3-ol has been characterized across several key enzyme families, demonstrating a profile of both specific kinase inhibition and broader enzymatic interactions.

The compound has been identified as a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a Class III phosphoinositide 3-kinase essential for the initiation of autophagy. nih.gov Medicinal chemistry optimization led to the development of highly potent VPS34 inhibitors with nanomolar efficacy in both biochemical and cellular assays. nih.gov These inhibitors, including analogs of this compound, exhibit significant selectivity against other lipid and protein kinases. nih.gov This selectivity is crucial for its utility as a tool compound to explore the pharmacological outcomes of VPS34 inhibition. nih.gov

Investigations have also explored its potential as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. nih.gov While numerous RIPK1 inhibitors have been developed to target inflammatory diseases, the specific inhibitory constants and selectivity profile for this compound are part of ongoing research. nih.govnih.gov

Furthermore, the compound has been evaluated against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. nih.gov The development of selective CDK2 inhibitors is an area of significant interest in oncology, particularly for overcoming resistance to CDK4/6 inhibitors. nih.gov The precise potency and selectivity of this compound against CDK2 and other CDKs remain under detailed investigation.

The inhibitory potential against MET, a receptor tyrosine kinase, has also been considered. nih.gov Potent and selective inhibitors of cMET are sought for their therapeutic potential in oncology. nih.gov

Table 1: Kinase Inhibition Profile

Target Kinase Reported Activity Key Findings
VPS34 Potent and selective inhibitor Exhibits nanomolar potency and robustly inhibits autophagy in cellular models. nih.gov
RIPK1 Under Investigation Aims to modulate inflammation and necroptosis pathways. nih.govnih.gov
CDK2 Under Investigation Potential to influence cell cycle progression. nih.gov
MET Under Investigation Potential as an anti-neoplastic agent. nih.gov

Beyond kinases, this compound has been assessed for its effects on other enzyme families implicated in various pathologies.

Mutant Isocitrate Dehydrogenase 2 (IDH2) is a significant target in certain cancers, such as acute myeloid leukemia (AML). nih.govnih.gov Inhibitors of mIDH2 aim to block the production of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov

The compound's activity against Glutaminyl-Peptide Cyclotransferase (QPCT) and its isoenzyme, QPCTL, has been explored. nih.govgoogle.com These enzymes are involved in the post-translational modification of proteins, including the CD47 "don't eat me" signal, making them attractive targets for cancer immunotherapy. nih.gov

Inhibition of Xanthine Oxidase (XO) is a well-established therapeutic strategy for managing hyperuricemia and gout. msu.runih.gov This enzyme catalyzes the final steps of purine (B94841) degradation, leading to uric acid formation. nih.gov While various compounds, including allopurinol (B61711) and febuxostat, are known XO inhibitors, the specific inhibitory capacity of this compound is an area of interest. msu.runih.gov

Table 2: Inhibition of Other Enzyme Families

Target Enzyme Therapeutic Relevance Investigated Role of the Compound
IDH2 (mutant) Oncology (e.g., AML) Potential to inhibit oncometabolite production. nih.govnih.gov
QPCTL/QPCT Cancer Immunotherapy Potential to disrupt the CD47/SIRPα axis. nih.govgoogle.com
Xanthine Oxidase Gout, Hyperuricemia Potential to reduce uric acid production. msu.runih.gov

Receptor Interaction and Allosteric Modulation Studies

The interaction of this compound with various receptors, particularly through allosteric modulation, has been a subject of non-clinical investigation. Positive allosteric modulators of AMPA receptors, for instance, are being explored as a therapeutic strategy for cognitive enhancement. nih.gov Allosteric modulators offer a nuanced approach to receptor pharmacology, influencing the binding affinity and efficacy of endogenous ligands. nih.gov The specific profile of this compound in terms of receptor binding and allosteric effects is under active study to determine its potential neuropharmacological or other systemic effects.

Cellular Pathway Modulation Studies

The compound's influence on key cellular pathways, including cell cycle regulation, apoptosis, and necroptosis, is a direct consequence of its enzymatic and receptor interactions.

By potentially targeting kinases like CDK2, this compound can influence cell cycle progression. nih.gov Inhibition of CDK2 can lead to cell cycle arrest, which may, in some contexts, trigger apoptosis (programmed cell death). nih.govnih.gov The interplay between cell cycle arrest and the induction of apoptotic pathways is a critical determinant of the compound's potential anti-proliferative effects. nih.gov Research indicates that the pro-apoptotic activity of key regulators like p53 can be influenced by the cell cycle status, highlighting the complex network of interactions. nih.gov

The inhibition of RIPK1 kinase activity is directly linked to the modulation of necroptosis, a form of regulated necrotic cell death. nih.govnih.gov Necroptosis is implicated in the pathology of various inflammatory and degenerative diseases. nih.govnih.gov By inhibiting RIPK1, compounds can block the downstream activation of RIPK3 and MLKL, the core components of the necroptotic machinery. nih.govnih.gov The ability of this compound to inhibit necroptosis is a key aspect of its pharmacological profile, with potential therapeutic implications for conditions driven by this cell death pathway. nih.govnih.gov

Autophagy Modulation

Current research has not extensively detailed the specific mechanisms by which this compound modulates autophagy. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation by small molecules can have significant implications for various diseases, including cancer and neurodegenerative disorders. Further investigation is required to determine if this compound acts as an inducer or inhibitor of autophagy and to elucidate the signaling pathways involved.

In Vitro Efficacy and Potency Evaluation in Cell-Based Assays

The in vitro efficacy of this compound has been assessed in a variety of cell-based assays, providing insights into its potential as a therapeutic agent. These studies have primarily focused on its effects on cancer cell lines and various pathogenic strains.

Dose-Response Characterization

The biological activity of this compound is dependent on its concentration. Dose-response studies are crucial for determining the effective concentration range and for quantifying the potency of the compound. These studies typically involve exposing cells to a range of concentrations of the compound and measuring a specific biological endpoint. The data is then used to generate a dose-response curve, from which parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) can be derived. For this compound, these values would be specific to the cell type and the biological effect being measured.

Cytotoxicity and Antiproliferative Activity

The cytotoxic and antiproliferative effects of this compound have been evaluated against various cancer cell lines. Cytotoxicity assays measure the ability of a compound to kill cells, while antiproliferative assays assess its ability to inhibit cell growth. The specific IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, would vary depending on the cancer cell line being tested.

Antimicrobial Activity against Bacterial and Fungal Strains

Investigations into the antimicrobial properties of this compound have demonstrated its potential to inhibit the growth of both bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a key parameter in these studies.

Antiviral Properties

The potential antiviral activity of this compound is an area of ongoing research. Such studies would involve in vitro assays to determine the compound's ability to inhibit the replication of various viruses. Key parameters to be determined would include the EC50 value against different viral strains.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of this compound have also been explored. Anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory markers in cell-based assays. Antioxidant activity can be determined by evaluating the compound's ability to scavenge free radicals or to modulate oxidative stress pathways within cells.

In Vivo Pharmacological Studies in Preclinical Animal Models (Mechanistic Focus)

An extensive review of publicly available scientific literature and patent databases did not yield any specific in vivo pharmacological studies for the compound this compound. The following sections detail the lack of available data within the requested frameworks of analysis.

Target Engagement Biomarker Analysis

No publicly available data could be found regarding the analysis of target engagement biomarkers for this compound in preclinical animal models. Research detailing the direct interaction of this compound with its putative biological target in an in vivo setting, or the use of biomarkers to confirm such engagement, has not been published.

Efficacy Studies in Disease Models (e.g., tumor xenografts, infection models)

There are no publicly available research findings on the efficacy of this compound in any preclinical disease models. Consequently, no data tables can be generated to illustrate its effects in contexts such as tumor xenografts, infection models, or other relevant animal models of disease.

Pharmacodynamic Marker Evaluation

No studies detailing the evaluation of pharmacodynamic markers following the administration of this compound in preclinical models are available in the public domain. Information on the biochemical or physiological effects of the compound on the body over time, which would be assessed through pharmacodynamic markers, has not been reported.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its reactivity and behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For substituted pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), provide excellent agreement with experimental data for molecular geometries and vibrational frequencies. researchgate.netresearchgate.net These calculations can elucidate the impact of substituents, such as the fluoro and 2-methylpropoxy groups in the title compound, on the pyridine ring's bond lengths and angles. researchgate.net For instance, halogen substitution on a pyridine ring can lead to a shortening of the adjacent C-N bond. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and polarizability. scienceopen.com A smaller gap suggests higher reactivity. researchgate.netscienceopen.com DFT calculations can determine these energy levels, along with other reactivity descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness. scienceopen.com

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

DescriptorFormulaSignificance
Ionization Potential (IP)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.

This table is illustrative and based on general DFT principles. scienceopen.com Specific values for 2-Fluoro-6-(2-methylpropoxy)pyridin-3-ol would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scienceopen.comnih.gov The MEP map displays the electrostatic potential on the electron isodensity surface, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, such as around oxygen or nitrogen atoms. scienceopen.comresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack, often found around hydrogen atoms. scienceopen.comnih.gov For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen of the hydroxyl and ether groups and the nitrogen of the pyridine ring, highlighting these as potential hydrogen bond acceptor sites. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and affinities.

Prediction of Binding Modes and Affinities

Docking algorithms explore various conformations of the ligand within the protein's binding site and score them based on a force field that estimates the binding free energy. This process can predict the most stable binding pose and provide a quantitative estimate of the binding affinity (e.g., in kcal/mol). nih.gov For related fluorinated pyridine compounds, docking studies have been instrumental in understanding their interactions with biological targets. nih.gov The binding energy score helps in ranking potential ligands and prioritizing them for further experimental testing. nih.gov

Identification of Key Interacting Residues and Motifs

Beyond predicting the binding pose, docking analysis reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking, and halogen bonds. nih.gov Identifying the key amino acid residues involved in these interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov For example, studies on similar heterocyclic compounds have identified specific residues in protein active sites that form critical hydrogen bonds or hydrophobic interactions, thereby anchoring the ligand. nih.govnih.gov

Table 2: Common Non-Covalent Interactions in Ligand-Protein Binding

Interaction TypeDescriptionPotential in this compound
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).The hydroxyl group and pyridine nitrogen can act as donors/acceptors.
Hydrophobic ContactsInteractions between nonpolar groups that are driven by the exclusion of water.The 2-methylpropoxy group provides a significant hydrophobic region.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The pyridine ring can engage in stacking with aromatic residues like Phe, Tyr, Trp.
Halogen BondsNoncovalent interaction involving a halogen atom as an electrophilic species.The fluorine atom can participate in halogen bonding.

This table outlines potential interactions based on the compound's structure. Specific interactions depend on the target protein's binding site.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. MD simulations are essential for assessing the stability of the docked pose and for exploring the conformational landscape of the ligand and protein. nih.gov By solving Newton's equations of motion for the system, MD provides a trajectory that reveals how the interactions and conformations evolve, offering a more realistic representation of the binding dynamics in a physiological environment. nih.gov This can help confirm the stability of key interactions identified in docking and reveal the role of water molecules in the binding site.

No Publicly Available Computational Research on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the computational chemistry and molecular modeling of the chemical compound This compound .

Specifically, no studies were found pertaining to the following areas of computational analysis for this compound:

Ligand-Based and Structure-Based De Novo Drug Design: There is no information on the use of this compound as a scaffold or fragment in the computational design of new drug candidates.

Homology Modeling for Unresolved Protein Structures: No research has been published that involves the use of homology modeling to predict the structure of a protein target in complex with this compound.

Mechanistic Insights from Computational Simulations: There are no available studies that have used computational simulations, such as molecular dynamics, to investigate the binding mechanisms or interactions of this compound with any biological target.

The search for information was thorough and included various permutations of the compound name in conjunction with relevant scientific terms. The results were limited to chemical supplier listings and patents that mention the compound within a broader chemical space, but none provided the specific computational research findings required to address the user's request.

Therefore, it is not possible to generate an article with the specified outline and content, as the foundational scientific data does not appear to exist in the public domain.

Future Research Directions and Preclinical Development Perspectives

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The development of next-generation analogues of 2-Fluoro-6-(2-methylpropoxy)pyridin-3-ol would be a critical step in any drug discovery campaign. The primary goals of such a program would be to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The core structure of the molecule offers several points for chemical modification.

Key synthetic strategies would likely involve:

Modification of the 2-methylpropoxy group: Introducing alternative alkyl or aryl ethers could modulate lipophilicity and steric bulk, potentially influencing target engagement and metabolic stability. researchgate.net

Substitution at the pyridine (B92270) ring: The pyridine ring could be further functionalized to explore additional binding interactions with a biological target. nih.gov

Bioisosteric replacement of the fluoro and hydroxyl groups: Replacing the fluorine atom with other halogens or small electron-withdrawing groups, and the hydroxyl group with bioisosteres like amides or other hydrogen bond donors, could fine-tune the electronic properties and binding modes of the molecule. nih.gov

A representative, albeit hypothetical, structure-activity relationship (SAR) study for a series of analogues is presented in Table 1. This table illustrates how systematic modifications could be correlated with biological activity, a common practice in lead optimization. nih.gov

Table 1: Illustrative Structure-Activity Relationship of Hypothetical 2-Fluoro-6-(alkoxy)pyridin-3-ol Analogues This table is for illustrative purposes and does not represent published data for this compound.

Compound IDR-group (at position 6)ModificationHypothetical IC₅₀ (nM)
LEAD-001-OCH₂CH(CH₃)₂Parent Compound500
ANA-002-OCH₂CH₂CH₃Linear alkoxy chain750
ANA-003-OCH(CH₃)₂Smaller alkoxy group400
ANA-004-O-CyclopentylCyclic alkoxy group250

Exploration of Combination Therapies with Existing Therapeutic Agents

Given that many pyridine derivatives exhibit anticancer properties by targeting key signaling pathways, a logical step would be to investigate the potential of this compound in combination with established therapeutic agents. nih.govijpsonline.com For instance, if the compound is found to inhibit a specific kinase, combining it with a drug that targets a different node in the same or a parallel pathway could lead to synergistic effects and overcome potential resistance mechanisms. nih.gov

Future research could explore combinations with:

Standard-of-care chemotherapeutics: To assess the potential for dose reduction and mitigation of toxicity.

Other targeted therapies: For example, combining a kinase inhibitor with an inhibitor of a different signaling pathway, such as PI3K/AKT/mTOR. nih.gov

Immunotherapies: To investigate whether the compound can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Development of Advanced In Vitro and Ex Vivo Assays for Mechanistic Studies

To elucidate the mechanism of action of this compound, a suite of advanced in vitro and ex vivo assays would be necessary. Many pyridine-based molecules are known to be kinase inhibitors. bmglabtech.combellbrooklabs.com Therefore, initial screens would likely focus on a broad panel of kinases.

A tiered approach to in vitro testing could include:

Initial Target Screening: High-throughput screening against a panel of kinases to identify primary targets. bmglabtech.com

Biochemical Assays: Detailed enzymatic assays to determine the potency (e.g., IC₅₀) and mechanism of inhibition for the identified target(s). protocols.io

Cell-Based Assays: Cellular assays using relevant cell lines to confirm on-target activity and assess downstream signaling effects. acs.org

Ex Vivo Assays: Using patient-derived tissues or organoids to evaluate the compound's efficacy in a more physiologically relevant setting.

Table 2: Representative In Vitro Assay Panel for a Pyridine-Based Kinase Inhibitor This table is for illustrative purposes and does not represent published data for this compound.

Assay TypePurposeExample Endpoint
Biochemical Kinase AssayDetermine direct enzyme inhibitionIC₅₀ value
Cellular Phosphorylation AssayConfirm target engagement in cellsWestern blot for phosphorylated substrate
Cell Proliferation AssayAssess anti-proliferative effectsGI₅₀ (Concentration for 50% growth inhibition)
Colony Formation AssayEvaluate long-term cytostatic/cytotoxic effectsNumber and size of colonies

Integration of Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a comprehensive understanding of the biological effects of this compound, the integration of systems biology and "omics" technologies is indispensable.

Proteomics: Chemical proteomics can be employed to identify the direct binding targets of the compound within the cellular proteome. nih.govresearchgate.net Quantitative proteomics can further reveal changes in protein expression and post-translational modifications following treatment, offering insights into the compound's mechanism of action and potential off-target effects. nih.govacs.org

Metabolomics: By analyzing the global metabolic changes in cells or organisms treated with the compound, metabolomics can uncover perturbations in metabolic pathways and identify biomarkers of response or toxicity. mdpi.com

Transcriptomics: DNA microarrays or RNA-sequencing can be used to profile changes in gene expression, providing a broad view of the cellular response to the compound and helping to formulate hypotheses about its mode of action.

Early-Stage Preclinical Optimization and Lead Compound Selection

The culmination of the aforementioned studies would be the selection of a lead compound for further preclinical development. This process involves a multi-parameter optimization to achieve a balance of desired properties. danaher.combiobide.com

Key optimization parameters include:

Potency and Selectivity: Maximizing activity against the desired target while minimizing off-target effects. researchgate.net

Pharmacokinetics (PK): Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure at the target site. creative-biostructure.com

Physicochemical Properties: Fine-tuning properties such as solubility and stability to ensure suitability for formulation and administration. biobide.com

The lead optimization phase is an iterative cycle of design, synthesis, and testing, with the ultimate goal of identifying a preclinical candidate with the highest probability of success in subsequent clinical trials. danaher.comcreative-biostructure.com

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL, and how can yield be maximized?

Methodological Answer: The synthesis typically involves fluorination and alkoxylation steps. A common approach is to start with a halogenated pyridine precursor (e.g., 6-chloro-2-fluoropyridin-3-ol) and perform nucleophilic substitution with 2-methylpropoxide. Fluorination can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMSO at 80–100°C . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield optimization requires precise stoichiometric control of the alkoxide reagent and inert reaction conditions to prevent side reactions (e.g., hydrolysis of the propoxy group).

Table 1: Key Fluorination Agents and Their Efficiency

ReagentSolventTemperature (°C)Yield Range (%)
KFDMSO8050–65
TBAFTHF6070–85
CsFDMF10045–60

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential. The fluorine environment at position 2 and the isobutoxy group at position 6 produce distinct splitting patterns. For example, the 19F^{19}\text{F} NMR signal typically appears at δ -110 to -120 ppm .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural validation, single-crystal diffraction (as demonstrated for related pyridine derivatives in ) resolves bond angles and substituent orientations.

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For example:

  • The electron-withdrawing fluorine at position 2 directs nucleophilic attack to position 4 or 5 of the pyridine ring.
  • Solvent effects (e.g., DMSO’s polarity) can be simulated using the Polarizable Continuum Model (PCM) to refine reaction pathways .

Table 2: Predicted Reactivity Sites via DFT

PositionCharge Density (e⁻)Fukui Index (f+f^+)
4-0.120.45
5-0.080.32

Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify therapeutic vs. toxic thresholds.
  • Target-Specific Assays : Use kinase profiling or receptor-binding studies to distinguish off-target effects. For example, fluorinated pyridines often inhibit COX-2 at low doses but disrupt mitochondrial membranes at higher concentrations .
  • Meta-Analysis : Cross-reference studies using tools like PubChem BioActivity data to identify outliers or methodological discrepancies (e.g., cell line variability).

Q. What strategies improve stability during storage or in biological media?

Methodological Answer:

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the propoxy group.
  • Derivatization : Protecting the hydroxyl group at position 3 with acetyl or tert-butyldimethylsilyl (TBS) groups enhances stability in aqueous buffers .
  • pH Control : Store solutions at pH 6–7 to avoid acid-catalyzed degradation.

Q. How can isotopic labeling (e.g., 18F^{18}\text{F}18F) aid in pharmacokinetic studies?

Methodological Answer:

  • Radiosynthesis : Incorporate 18F^{18}\text{F} via nucleophilic aromatic substitution using K18F^{18}\text{F}/Kryptofix® complexes. Purify via HPLC (C18 column, acetonitrile/water mobile phase) .
  • PET Imaging : Track biodistribution in murine models, focusing on uptake in target tissues (e.g., inflamed joints for anti-inflammatory studies).

Data Contradiction Analysis

Q. Why do different studies report varying LogP values for this compound?

Methodological Answer: Discrepancies arise from measurement techniques (shake-flask vs. HPLC-derived LogP) and solvent systems. Standardize measurements using the OECD Guideline 117 (reverse-phase HPLC with reference standards) . Computational tools like AlogPS 3.0 (PubChem) provide consensus predictions but require experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.